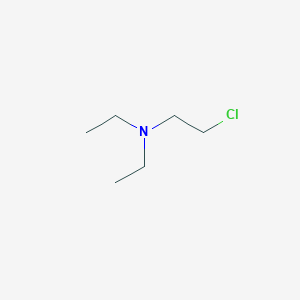

2-Chloro-N,N-diethylethanamine

Description

Contextualization within Halogenated Amines and Alkylating Agents

2-Chloro-N,N-diethylethanamine belongs to the class of halogenated amines, which are organic compounds containing a halogen atom bonded to an amino alkyl group. solubilityofthings.comsolubilityofthings.com The presence of both a tertiary amine and a chloroalkane functional group within the same molecule imparts a unique reactivity profile. cymitquimica.com

More specifically, it is classified as a monofunctional alkylating agent. oup.comresearchgate.net Alkylating agents are a broad category of reactive chemicals that introduce an alkyl group into a substrate molecule through covalent bonding. numberanalytics.comunacademy.com These agents are typically electrophilic, meaning they are attracted to electron-rich (nucleophilic) sites in other molecules. mhmedical.com The chemotherapeutic and cytotoxic effects of many such agents are linked to their ability to alkylate reactive amines, oxygens, or phosphates on DNA. mhmedical.com this compound, often in its hydrochloride salt form (commonly abbreviated as CDEAH), functions by forming covalent bonds with nucleophilic centers in biological macromolecules. researchgate.net Unlike bifunctional alkylating agents that can create cross-links in DNA, this monofunctional agent forms single adducts. oup.comnih.gov

Historical Perspectives and Initial Investigations

The development of dialkylaminoalkyl chlorides, including this compound, is rooted in the early to mid-20th century search for new pharmaceutical agents. These compounds were quickly recognized as valuable synthetic intermediates. dolphinpharma.com An early and common method for preparing β-dialkylaminoalkyl chloride hydrochlorides involves the treatment of the corresponding β-dialkylaminoalkanol with thionyl chloride. orgsyn.org This procedure was noted as being simpler and using less expensive reagents than methods involving hydrobromic acid to produce the analogous bromide salts. orgsyn.org

For instance, a method published in Organic Syntheses describes the preparation of the analogous dimethyl compound, β-dimethylaminoethyl chloride hydrochloride, by reacting β-dimethylaminoethanol with thionyl chloride. orgsyn.org This general approach highlights the long-standing importance of these chlorinated amines as precursors in the synthesis of more complex molecules, particularly for drug development. dolphinpharma.comorgsyn.org Early studies focused on the reactivity of these compounds, noting their ability to cyclize in solution to form highly reactive aziridinium (B1262131) (ethyleneiminium) ion intermediates, a characteristic closely related to the nitrogen mustards. dss.go.th

Structural Features and their Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its molecular architecture. The structure features a two-carbon ethyl chain substituted with a chlorine atom at one end and a diethylamino group [–N(CH₂CH₃)₂] at the other.

The key structural elements influencing its reactivity are:

The Tertiary Amine Group: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. studymind.co.uk This allows it to participate in a variety of chemical reactions.

The Chloroethyl Group: The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and the chlorine atom being a good leaving group. This makes the molecule susceptible to nucleophilic substitution reactions. studymind.co.uk

A critical aspect of its reactivity is the intramolecular interaction between the nitrogen and the chlorinated carbon. In solution, the non-protonated free base can undergo an intramolecular cyclization where the nitrogen's lone pair attacks the electrophilic carbon, displacing the chloride ion to form a highly strained, three-membered ring known as a diethylaziridinium ion. dss.go.th This cyclic intermediate is a potent electrophile and the actual species responsible for many of its alkylating reactions. dss.go.thoncohemakey.com The hydrochloride salt is generally stable and less reactive, as the nitrogen's lone pair is protonated. dss.go.th

Recent research has demonstrated that this compound hydrochloride (CDEAH) preferentially alkylates guanine (B1146940) nucleobases in DNA. oup.comresearchgate.netnih.gov This alkylation forms DNA adducts that can trigger cellular repair mechanisms or, in certain contexts like PARP1-deficient cells, lead to cell death. oup.comresearchgate.netnih.gov

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | pharmacompass.com |

| Molecular Formula | C₆H₁₅Cl₂N | pharmacompass.com |

| Molecular Weight | 172.09 g/mol | pharmacompass.com |

| Melting Point | 208-210 °C | |

| Canonical SMILES | CCN(CC)CCCl.Cl | pharmacompass.com |

| InChI Key | RAGSWDIQBBZLLL-UHFFFAOYSA-N | pharmacompass.com |

| Topological Polar Surface Area | 3.2 Ų | pharmacompass.com |

| Hydrogen Bond Donor Count | 1 | pharmacompass.com |

| Hydrogen Bond Acceptor Count | 1 | pharmacompass.com |

| Rotatable Bond Count | 4 | pharmacompass.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDNODNLFSHHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67845-39-0 (sulfate [1:1]), 68391-41-3 (sulfate [2:1]), 869-24-9 (hydrochloride) | |

| Record name | N,N-Diethyl-2-chloroethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043868 | |

| Record name | Ethanamine, 2-chloro-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-35-6 | |

| Record name | Diethylaminoethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-chloroethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE4K6N7IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N,n Diethylethanamine

Advanced Synthetic Routes and Reaction Conditions

2-Chloro-N,N-diethylethanamine, a significant intermediate in the synthesis of various pharmaceuticals, is produced through several advanced synthetic methodologies. lookchem.com The choice of a specific route is often dictated by factors such as yield, purity requirements, and scalability.

Chlorination Techniques in N,N-Diethylethanamine Synthesis

A primary and industrially significant method for the synthesis of this compound hydrochloride involves the chlorination of 2-(Diethylamino)ethanol. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation. The reaction is typically performed by adding 2-(diethylamino)ethanol to a cooled solution of thionyl chloride. google.com Due to the exothermic nature of the reaction, careful temperature control is crucial to prevent the vigorous evolution of sulfur dioxide and potential loss of reagent.

The reaction proceeds by the conversion of the hydroxyl group of 2-(diethylamino)ethanol into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution by the chloride ion, leading to the formation of the desired product and sulfur dioxide gas. A patent for a similar process describes adding thionyl chloride and dichloromethane to a reaction vessel, cooling, and then dropwise adding a mixture of diethylaminoethanol and dichloromethane at a controlled temperature between -10 and 20 °C. google.com After the addition, the mixture is heated to between 20 and 100 °C and held for at least two hours to ensure the completion of the reaction. google.com

Following the reaction, the excess thionyl chloride and solvent are typically removed. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the hydrochloride salt of this compound as a crystalline solid. google.com A described industrial preparation method involves adding the crude reaction mixture to absolute ethanol, heating to boiling, filtering, and then cooling to crystallize the product. google.com This process can yield the final product in high purity. google.com

Alkylation Strategies for Derivatives of this compound

The tertiary amine functionality of this compound allows it to undergo alkylation reactions to form quaternary ammonium (B1175870) salts. These derivatives have applications as analytical standards for monitoring potential chemical warfare agent precursors. A common strategy involves the direct alkylation of the free base of this compound with an appropriate iodoalkane. semanticscholar.org

In a typical procedure, the free base of this compound is reacted with an iodoalkane, such as iodomethane or iodopropane, in a solvent mixture like acetone and diethyl ether at ambient temperature. semanticscholar.org The resulting quaternary ammonium iodide often precipitates from the reaction mixture and can be collected and purified by recrystallization. semanticscholar.org For instance, the reaction of this compound with iodomethane yields 2-Chloro-N,N-diethyl-N-methylethanaminium iodide. semanticscholar.org

The success of this direct alkylation can be influenced by steric hindrance. In cases where the reaction with a specific iodoalkane does not proceed readily at room temperature, elevating the temperature may be necessary. However, this can sometimes lead to competitive side reactions. semanticscholar.org

An alternative, three-step methodology can be employed when direct alkylation fails. This involves the alkylation of the precursor, 2-(dialkylamino)ethanol, with an iodoalkane to form the corresponding quaternary ammonium iodide. This intermediate is then converted to the aminium chloride, which is subsequently treated with thionyl chloride to yield the final 2-chloro-N,N,N-trialkylethanaminium chloride. semanticscholar.org

The following table summarizes the synthesis of various derivatives of this compound through alkylation:

| Starting Material | Alkylating Agent | Product | Yield (%) |

| This compound | Iodomethane | 2-Chloro-N,N-diethyl-N-methylethanaminium iodide | 49 |

| This compound | Iodopropane | N-(2-Chloroethyl)-N,N-diethylpropan-1-aminium iodide | 51 |

Industrial-Scale Synthesis and Optimization Principles

On an industrial scale, this compound hydrochloride is a commercially produced intermediate for various pharmaceuticals, including amiodarone, butetamate citrate, and flurazepam. lookchem.com The synthesis is typically based on the reaction of 2-(diethylamino)ethanol with a chlorinating agent, most commonly thionyl chloride.

Optimization of this process focuses on maximizing yield and purity while ensuring safety and cost-effectiveness. Key parameters for optimization include:

Reaction Temperature: The initial addition of 2-(diethylamino)ethanol to thionyl chloride is highly exothermic and requires careful cooling to maintain a controlled reaction rate and prevent side reactions. google.com Subsequent heating is then applied to drive the reaction to completion. google.com

Solvent: While the reaction can be carried out without a solvent, the use of an inert solvent like dichloromethane can aid in temperature control and facilitate handling of the reaction mixture. google.com

Purification: The purification of the hydrochloride salt by recrystallization is a critical step. The choice of solvent (e.g., ethanol) and the control of cooling rates are important for obtaining a product with the desired purity and crystal form. google.com

Reagent Stoichiometry: Using a slight excess of thionyl chloride can ensure complete conversion of the starting alcohol. google.com

A patented industrial preparation method for the related N,N-diethylethylenediamine highlights the production of 2-diethylaminoethyl chloride hydrochloride as a key intermediate. google.com In this process, a mixed solution of diethylaminoethanol and dichloromethane is added dropwise to a solution of thionyl chloride and dichloromethane at a controlled low temperature. The reaction mixture is then heated to ensure complete reaction. The dichloromethane is subsequently concentrated and recovered for reuse, and the crude product is recrystallized from ethanol. This method reports a molar yield of 98.7% and a purity of 99.82% for the intermediate, demonstrating a highly optimized and efficient industrial process. google.com

Mechanistic Aspects of this compound Reactions

Nucleophilic Substitution Pathways and Reaction Kinetics

This compound is a monofunctional alkylating agent, and its reactivity is dominated by nucleophilic substitution at the carbon atom bearing the chlorine. A key mechanistic feature of this compound in aqueous solution is its ability to undergo an intramolecular cyclization to form a highly reactive electrophilic intermediate, the N,N-diethylaziridinium ion. This cyclization involves the displacement of the chloride ion by the neighboring nitrogen atom.

A kinetic study of the closely related N,N-dimethylaminoethyl chloride (DMC) in aqueous solution revealed that the conversion to the corresponding dimethylaziridinium ion (DMA) is practically complete within two hours at 25°C when the free base is generated. pharmacompass.com The hydrolysis of the aziridinium (B1262131) ion to form N,N-dimethylaminoethanol is relatively slow but is accelerated in the presence of excess hydroxide ions. pharmacompass.com The activation energy for the cyclization is high, making aqueous solutions of the free base stable for several hours at 0°C. pharmacompass.com This suggests that the rate-determining step in many nucleophilic substitution reactions involving this compound is likely the formation of the aziridinium ion.

The reaction pathway can be summarized as follows:

Cyclization: this compound undergoes intramolecular cyclization to form the N,N-diethylaziridinium ion and a chloride ion.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the aziridinium ion, opening the three-membered ring and forming the final product.

This pathway is particularly relevant in biological systems, where this compound can act as an alkylating agent for nucleophilic sites on biomolecules.

Oxidation and Reduction Chemistry of the Ethanamine Moiety

The ethanamine moiety of this compound can undergo oxidation and reduction reactions typical of tertiary amines, although specific studies on this compound are limited.

Oxidation: Tertiary amines are susceptible to oxidation at both the nitrogen atom and the α-carbon atoms. Oxidation at the nitrogen atom would lead to the formation of the corresponding N-oxide. This transformation is often achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.

Oxidation at the α-carbon can lead to more complex product mixtures. For example, the oxidation of tributylamine with ozone can yield the N-oxide or products resulting from attack at the carbon adjacent to the nitrogen, depending on the reaction conditions. This can lead to the formation of an α-hydroxyamine, which may be unstable and decompose to a secondary amine and an aldehyde.

Reduction: The chloro group in this compound can be reduced to a hydrogen atom. This can be achieved using various reducing agents. For example, catalytic hydrogenation or the use of metal hydrides could potentially effect this transformation, yielding N,N-diethylethanamine.

Furthermore, the tertiary amine functionality itself is generally stable to many reducing agents. However, under certain conditions, cleavage of the C-N bonds can occur. The choice of reducing agent is critical for achieving selective transformations of the molecule. Common reducing agents for various functional groups are listed in the table below, which can be used to infer potential reactions of this compound.

| Reducing Agent | Functional Groups Reduced |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Alkenes, Alkynes, Carbonyls, Nitriles, Nitro groups |

| Triethylsilane (Et₃SiH) | Carbonyls, Hydroxy groups (in the presence of a Lewis acid) |

Aziridinium Ion Formation and Reactivity

A hallmark of the chemical reactivity of this compound is its propensity to undergo a rapid intramolecular cyclization to form a highly strained and electrophilic three-membered ring, the N,N-diethylaziridinium ion. This transformation is a key mechanistic step that precedes many of its subsequent reactions, including hydrolysis and reactions with various nucleophiles.

The formation of the aziridinium ion is an intramolecular nucleophilic substitution reaction (SNi). The nitrogen atom, with its lone pair of electrons, acts as the nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This process results in the displacement of the chloride ion and the formation of the cyclic aziridinium cation. This cyclization is generally the rate-determining step in reactions involving this compound.

The high reactivity of the N,N-diethylaziridinium ion stems from the significant ring strain of the three-membered ring. This strain makes the ring susceptible to opening by a wide range of nucleophiles. The attack of a nucleophile on one of the carbon atoms of the aziridinium ring relieves the ring strain and leads to the formation of a stable, open-chain product. This reactivity is central to the utility of this compound as an alkylating agent. For instance, it is known to alkylate the nucleophilic positions of DNA nucleobases. researchgate.net

The rate of formation of the aziridinium ion can be influenced by factors such as the solvent and the presence of substituents on the nitrogen atom. For analogous compounds, such as 3-chloropiperidines, the introduction of sterically demanding substituents can accelerate the rate of aziridinium ion formation. researchgate.net This is attributed to the Thorpe-Ingold effect, where gem-dialkyl substitution can favor cyclization reactions. researchgate.net

Table 1: Factors Influencing Aziridinium Ion Formation

| Factor | Effect on Formation Rate | Rationale |

| Solvent Polarity | Generally increases with polarity | Stabilization of the charged transition state and the ionic products (aziridinium and chloride ions). |

| Nucleophilicity of Nitrogen | Higher nucleophilicity increases the rate | The lone pair on the nitrogen atom is the driving force for the intramolecular attack. |

| Steric Hindrance | Can increase the rate (Thorpe-Ingold effect) | Steric compression can favor the cyclic transition state. researchgate.net |

Hydrolysis Mechanisms and Product Formation

Mechanism of Hydrolysis:

Nucleophilic Attack by Water: The highly reactive N,N-diethylaziridinium ion is then attacked by a water molecule, which acts as a nucleophile. The water molecule can attack either of the two carbon atoms of the aziridinium ring. This attack leads to the opening of the three-membered ring and the formation of a protonated N,N-diethylethanolamine intermediate.

Deprotonation: A second water molecule then acts as a base, abstracting a proton from the oxygen atom of the intermediate to yield the final product, N,N-diethylethanolamine, and a hydronium ion.

(CH₃CH₂)₂NCH₂CH₂Cl + H₂O → (CH₃CH₂)₂NCH₂CH₂OH + HCl

The final products of the hydrolysis are N,N-diethylethanolamine and hydrochloric acid. The formation of N,N-diethylethanolamine is a common outcome of reactions involving this compound in aqueous environments.

Table 2: Products of this compound Hydrolysis

| Reactant | Intermediate | Product | Byproduct |

| This compound | N,N-Diethylaziridinium ion | N,N-Diethylethanolamine | Hydrochloric acid |

Applications of 2 Chloro N,n Diethylethanamine in Organic Synthesis and Medicinal Chemistry

Role as a Precursor in Complex Molecule Synthesis

2-Chloro-N,N-diethylethanamine hydrochloride is a key reagent for introducing a diethylaminoethyl group onto various molecular frameworks through alkylation reactions. This functional group can significantly influence the physicochemical and biological properties of the resulting molecules.

Synthesis of Substituted Oxindoles

In the field of medicinal chemistry, substituted oxindole derivatives are of great interest due to their diverse biological activities. This compound hydrochloride is utilized in the synthesis of a particular class of these compounds that have been investigated as growth hormone secretagogues. scientificlabs.ielookchem.com These compounds have the potential to stimulate the release of growth hormone.

A notable example is the synthesis of (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole, a potent growth hormone secretagogue. nih.gov The synthesis involves the alkylation of a corresponding oxindole precursor with this compound. This key step introduces the diethylaminoethyl side chain, which is crucial for the compound's biological activity. The resulting compound, SM-130686, demonstrated high potency with an EC50 value of 3.0 nM in cultured rat pituitary cells. nih.gov

Table 1: Potency of Substituted Oxindole Derivative

| Compound | EC50 (nM) |

|---|

Derivatization for Benzimidazole Scaffolds

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and antiprotozoal effects. scientificlabs.ielookchem.com this compound hydrochloride serves as a crucial reagent in the N-alkylation of benzimidazole rings to produce 1-substituted derivatives. Specifically, it is used in the synthesis of 1-substituted-5,6-dinitrobenzimidazoles, which have shown promising antimicrobial and antiprotozoal activities. scientificlabs.ielookchem.com The introduction of the diethylaminoethyl group at the N-1 position of the benzimidazole scaffold is a key structural modification that contributes to the biological efficacy of these compounds.

Formation of Thiophene-Containing Triarylmethane Derivatives

Thiophene-containing triarylmethane (TRAM) derivatives represent a class of compounds with potential therapeutic applications. This compound hydrochloride is employed in the synthesis of these derivatives, which have been evaluated as antitubercular agents. scientificlabs.ielookchem.comnih.gov The synthetic strategy involves a Friedel-Crafts alkylation of diarylcarbinols, followed by the incorporation of amino alkyl chains using reagents like this compound. nih.gov This modification introduces the diethylaminoethyl moiety, which can influence the compound's interaction with biological targets. A series of these derivatives exhibited in vitro activity against Mycobacterium tuberculosis H37Rv in the range of 3.12-12.5 µg/mL. nih.gov

Table 2: Antitubercular Activity of Thiophene-Containing Triarylmethane Derivatives

| Compound Class | In vitro Activity Range (µg/mL) against M. tuberculosis H37Rv |

|---|

Contribution to Pharmaceutical Intermediate Synthesis

The utility of this compound extends to its role as a precursor in the synthesis of key intermediates for pharmaceuticals, particularly in the development of antibiotics and anticancer agents.

Applications in Antibiotic Development

The synthesis of 1-substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities highlights the direct application of this compound in the development of potential new antibiotics. scientificlabs.ielookchem.com The incorporation of the diethylaminoethyl side chain can enhance the drug-like properties of the benzimidazole core, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with microbial targets.

Precursor for Anticancer Agents

Recent research has identified this compound hydrochloride (CDEAH) as a monofunctional DNA alkylating agent with selective activity against cancer cells deficient in the DNA repair protein PARP1. nih.govresearchgate.netnih.gov This finding positions CDEAH as a precursor for the development of targeted anticancer therapies.

CDEAH functions by preferentially alkylating guanine (B1146940) nucleobases in DNA, forming DNA adducts. nih.govresearchgate.netnih.gov In healthy cells, these adducts can be repaired by the base excision repair (BER) pathway, a process dependent on PARP1. nih.govresearchgate.netnih.gov However, in cancer cells lacking PARP1, these lesions are not efficiently repaired, leading to the formation of DNA strand breaks, cell cycle arrest in the S phase, and ultimately, cell death. nih.govresearchgate.netnih.gov This selective killing of PARP1-deficient cells makes CDEAH and its derivatives promising candidates for anticancer drug development, particularly in the context of synthetic lethality where the inhibition of two key pathways leads to cell death in cancer cells while sparing normal cells. nih.govnih.gov

Intermediacy in Specific Drug Syntheses (e.g., Diltiazem)

This compound hydrochloride is a crucial intermediate for the synthesis of numerous pharmaceuticals. It functions primarily as an alkylating agent to introduce the N,N-diethylethanamine side chain, which is essential for the biological activity of many drugs.

While the synthesis of the calcium channel blocker Diltiazem typically involves its structural analog, 2-chloro-N,N-dimethylethanamine chemicalbook.comdrugfuture.com, the diethyl counterpart, this compound, is integral to the synthesis of other significant therapeutic agents, including the antiarrhythmic drug Amiodarone and the hypnotic agent Flurazepam.

In the synthesis of Amiodarone , a key step involves the alkylation of a hydroxyl group on a benzofuran core. The precursor, 2-butyl-3-benzofuranyl-4-(2-hydroxy-3,5-diiodophenyl) ketone, is reacted with this compound (or its hydrochloride salt) in the presence of a base like potassium carbonate to form the final ether linkage, yielding Amiodarone. google.comchemicalbook.com This diethylaminoethoxy moiety is vital for the drug's therapeutic effect.

For the benzodiazepine Flurazepam , the synthesis involves the N-alkylation of a precursor benzodiazepine ring system. drugfuture.comnih.gov The nitrogen atom at the 1-position of the diazepine ring is alkylated using this compound to attach the side chain, resulting in the formation of Flurazepam, which is used to treat insomnia. nih.govwikipedia.org

The following table summarizes the role of this compound as a synthetic intermediate in these examples.

| Drug | Therapeutic Class | Precursor Molecule | Role of this compound |

| Amiodarone | Antiarrhythmic | 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran | O-alkylation to form the diethylaminoethoxy side chain chemicalbook.com |

| Flurazepam | Sedative/Hypnotic | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N-alkylation of the benzodiazepine ring drugfuture.comnih.gov |

Catalytic and Polymerization Applications

Beyond its direct incorporation into pharmaceutical molecules, this compound is a key precursor for synthesizing ligands used in metal-catalyzed reactions, particularly in the field of polymer chemistry.

Metal-Catalyzed Reactions Involving this compound

The primary role of this compound in metal-catalyzed reactions is as a starting material for the synthesis of the highly effective polydentate amine ligand, Tris(2-(diethylamino)ethyl)amine, commonly abbreviated as Et₆TREN. scientificlabs.ie This ligand is synthesized by reacting this compound with tris(2-aminoethyl)amine (TREN).

Once synthesized, the Et₆TREN ligand coordinates with transition metals, most notably copper(I) halides (e.g., CuBr), to form a catalytically active complex. This metal complex, [Cu(Et₆TREN)]Br, is a cornerstone catalyst in various organic transformations, demonstrating the indirect but critical contribution of this compound to the field of metal catalysis.

Role in Atom Transfer Radical Polymerization (ATRP) Systems

The most significant catalytic application of the ligand derived from this compound is in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

The catalyst system, typically CuBr/Et₆TREN, is fundamental to this process. scientificlabs.ie The multidentate Et₆TREN ligand plays a crucial role by:

Solubilizing the copper salt in the polymerization medium.

Tuning the redox potential of the copper center, which establishes the equilibrium between active (radical) and dormant polymer chains. This control is the key to achieving a "living" polymerization.

The Cu(I)/Et₆TREN complex acts as an activator, abstracting a halogen atom from an alkyl halide initiator to form a radical that begins polymerization. The resulting Cu(II)/Et₆TREN complex then acts as a deactivator, reversibly terminating the growing polymer chain. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for uniform chain growth. nih.gov The effectiveness of ligands like Et₆TREN and its dimethyl analog (Me₆TREN) has made them some of the most efficient ligands for copper-catalyzed ATRP. nih.govcmu.edu

The components of this ATRP system are outlined below.

| Component | Chemical Example | Function in ATRP |

| Initiator | Ethyl 2-bromoisobutyrate | Source of the initial alkyl halide from which the polymer chain grows. |

| Transition Metal | Copper(I) Bromide (CuBr) | The metallic center of the catalyst. |

| Ligand Precursor | This compound | Reactant for synthesizing the Et₆TREN ligand. |

| Ligand | Tris(2-(diethylamino)ethyl)amine (Et₆TREN) | Complexes with copper to form the active catalyst, controlling its reactivity. |

| Monomer | n-butyl acrylate, Styrene, etc. | The building blocks of the final polymer. |

Other Synthetic Applications

Agrochemical Compound Development

Based on available scientific literature, the direct application or intermediacy of this compound in the development of specific agrochemical compounds, such as pesticides or herbicides, is not extensively documented. While related nitrogen-containing compounds find use in this sector, for instance, the plant growth regulator chlormequat (a quaternary ammonium (B1175870) salt) semanticscholar.org, a specific, well-established role for this compound in agrochemicals is not prominent in published research.

Contributions to Dye and Pigment Chemistry

The use of this compound in the synthesis of dyes and pigments is not a widely reported application. The structural features of this compound are not typically associated with chromophoric or auxochromic groups commonly found in dye chemistry. Consequently, its contribution to this field appears to be minimal based on a review of scientific and technical literature.

Biological Activities and Mechanistic Toxicology of 2 Chloro N,n Diethylethanamine

Molecular Mechanisms of Biological Interaction

2-Chloro-N,N-diethylethanamine, also known as CDEAH (this compound hydrochloride), is a monofunctional alkylating agent belonging to the half-nitrogen mustard class of compounds. nih.govoup.com Its primary mechanism of biological interaction involves the covalent modification of deoxyribonucleic acid (DNA). The electrophilic nature of this compound facilitates the alkylation of nucleophilic sites on DNA bases, leading to the formation of DNA adducts. nih.govnih.govresearchgate.net

| Target Nucleobase | Primary Site of Alkylation | Consequence of Adduct Formation |

| Guanine (B1146940) | N7 position (preferential) | Formation of DNA adducts, potential disruption of Watson-Crick base pairing. nih.govoup.commdpi.com |

| Adenine | Not specified | Formation of DNA adducts. oup.com |

| Thymine | Not specified | Formation of DNA adducts. oup.com |

Based on available research, the principal cytotoxic mechanism of this compound is attributed to its direct interaction with DNA. The extensive documentation of its activity as a DNA alkylating agent underscores that nucleic acids are its primary cellular target. While alkylating agents can potentially react with other nucleophilic macromolecules, such as proteins and lipids, the significant body of evidence for this compound specifically points towards its role as a genotoxic compound that functions by forming DNA adducts. nih.govnih.govresearchgate.net

The formation of this compound-induced DNA adducts presents a significant obstacle to the DNA replication machinery. This interference with the progression of replication forks leads to a condition known as replication stress. nih.govresearchgate.net The induction of replication stress by this compound was identified through a high-throughput screening assay utilizing a HEK293T cell line engineered to express a luciferase-tagged ATAD5 protein. nih.govoup.comresearchgate.net The ATAD5 protein is a known biomarker for genotoxic stress, as its expression levels increase in response to DNA damage and replication stress. nih.govoup.com

The cellular consequences of this induced stress are multifaceted. Treatment with this compound leads to the formation of DNA strand breaks and an accumulation of cells in the S phase of the cell cycle, which is the phase dedicated to DNA synthesis. nih.govnih.govresearchgate.net This S-phase arrest is a hallmark of the activation of the DNA Damage Response (DDR), a complex signaling network that halts cell cycle progression to allow for DNA repair. nih.govnih.govresearchgate.net The DDR is initiated by sensor proteins, such as ATM and ATR kinases, which recognize DNA lesions and trigger a cascade of phosphorylation events, ultimately coordinating DNA repair with cell cycle checkpoints. mdpi.com

| Cellular Event | Description | Key Protein/Marker |

| Replication Stress | Interference with DNA replication fork progression due to DNA adducts. nih.govresearchgate.net | ATAD5 nih.govoup.com |

| DNA Strand Breaks | Formation of breaks in the DNA backbone as a consequence of stalled replication and repair attempts. nih.govnih.govresearchgate.net | γH2AX mdpi.com |

| Cell Cycle Arrest | Accumulation of cells in the S phase, indicating a block in DNA synthesis. nih.govnih.govresearchgate.net | Cyclin-dependent kinases |

| DNA Damage Response (DDR) | Activation of cellular signaling pathways to coordinate repair and cell fate decisions. nih.govnih.govresearchgate.net | ATM, ATR mdpi.com |

Selective Cytotoxicity and Therapeutic Potential

A significant aspect of the biological activity of this compound is its ability to selectively kill cells that have deficiencies in specific DNA repair pathways. nih.govoup.com This phenomenon, known as synthetic lethality, occurs when the inactivation of two distinct genes or pathways results in cell death, while the inactivation of either one alone is viable. oup.com

Studies have demonstrated that cells deficient in either Poly(ADP-ribose) polymerase 1 (PARP1) or Xeroderma Pigmentosum group A (XPA) protein are hypersensitive to this compound. nih.govnih.govresearchgate.net This selectivity is directly linked to the repair mechanisms for the DNA adducts it creates. These adducts are substrates for both the PARP1-dependent Base Excision Repair (BER) pathway and the Nucleotide Excision Repair (NER) pathway, for which XPA is a critical component. nih.govoup.comcngb.org

In PARP1-deficient cells, the BER pathway is compromised, leading to an inability to efficiently repair the alkylated bases. nih.gov This results in the accumulation of DNA strand breaks and subsequent cell death. nih.govnih.govresearchgate.net Similarly, in XPA-deficient cells, the NER pathway is non-functional, preventing the removal of these bulky adducts and leading to enhanced cytotoxicity. nih.govoup.com This targeted vulnerability highlights a potential therapeutic strategy for cancers harboring specific DNA repair defects.

| Cell Line Deficiency | DNA Repair Pathway Affected | Outcome of this compound Treatment |

| PARP1-deficient | Base Excision Repair (BER) | Increased DNA strand breaks, selective cell killing. nih.govnih.gov |

| XPA-deficient | Nucleotide Excision Repair (NER) | Inability to remove DNA adducts, selective cell killing. nih.govoup.com |

The principle of synthetic lethality extends to cancers with defects in the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are known to be deficient in this repair pathway and are often referred to as having "BRCAness". nih.gov These HR-deficient tumors are particularly sensitive to inhibitors of PARP, as the simultaneous loss of both BER and HR repair pathways is catastrophic for the cell. nih.govescholarship.org

This compound leverages this vulnerability. By inducing DNA damage that necessitates PARP1-dependent repair, it can enhance the therapeutic effect of PARP inhibitors in HR-deficient settings. nih.govresearchgate.net Research has shown that co-treatment with this compound and the PARP inhibitor olaparib results in a synergistic killing of BRCA2-deficient cells. nih.gov This suggests that the initial alkylation damage caused by this compound creates a greater reliance on the already-compromised DNA repair network in HR-deficient cancer cells, making them exquisitely sensitive to the dual insult. nih.gov This approach could potentially be applied to a range of HR-deficient cancers, including certain types of ovarian, breast, prostate, and pancreatic cancers. nih.govmedrxiv.org

Synergy with Poly(ADP-ribose) Polymerase Inhibitors (PARPi)

Recent research has identified this compound hydrochloride (CDEAH) as a small molecule that works synergistically with Poly(ADP-ribose) Polymerase inhibitors (PARPi). researchgate.netnih.govoup.com This synergy stems from the DNA damage mechanism of CDEAH, which induces lesions that necessitate the activity of PARP1 for repair. researchgate.netnih.gov PARP inhibitors function by blocking PARP enzymes from repairing single-strand DNA breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. nih.gov

CDEAH, a monofunctional alkylating agent, creates DNA adducts that are substrates for the PARP1-dependent base excision repair (BER) pathway. researchgate.netnih.govoup.com By inducing this specific type of damage, CDEAH increases the reliance of cancer cells on PARP1 for survival. nih.gov Consequently, when combined with a PARP inhibitor, the cancer cells' ability to repair DNA is severely compromised, leading to a synthetic lethal effect. oup.com This combined approach is a potential strategy to enhance the efficacy of PARPi and overcome resistance that can emerge with PARPi monotherapy, particularly in tumors without specific mutations in homologous recombination genes like BRCA1 and BRCA2. researchgate.netnih.govoup.com

Preclinical Efficacy in In Vitro and In Vivo Models

The anticancer potential of this compound (CDEAH) has been demonstrated in various preclinical settings. researchgate.netnih.govoup.com Laboratory studies have shown its selective efficacy against cells with specific DNA repair deficiencies.

In Vitro Efficacy: In cell culture models, CDEAH selectively kills cells deficient in PARP1 and xeroderma pigmentosum A (XPA). researchgate.netnih.govoup.com Treatment of these deficient cells results in the formation of DNA strand breaks, activation of the DNA damage response, and an accumulation of cells in the S phase of the cell cycle. nih.govoup.com Studies using HAP1 and HEK293T cell lines have confirmed that CDEAH induces significant DNA replication stress. researchgate.net

In Vivo Efficacy: The selective antitumor activity of CDEAH has also been confirmed in animal models. nih.gov In xenograft models, where human tumor cells are implanted into immunodeficient mice, CDEAH selectively inhibited the growth of PARP1-deficient tumors when compared to their PARP1-proficient counterparts. researchgate.netnih.govoup.com

Table 1: Summary of Preclinical Efficacy of this compound (CDEAH)

| Model Type | Cell/Tumor Line | Key Findings | Citations |

|---|---|---|---|

| In Vitro | PARP1-deficient HAP1 cells | Selective killing of deficient cells. | researchgate.netnih.gov |

| In Vitro | XPA-deficient HAP1 cells | Selective killing of deficient cells. | researchgate.netnih.govoup.com |

| In Vitro | HEK293T cells | Induction of DNA replication stress. | researchgate.net |

Comparative Biological Activity with Related Compounds

The biological activity of this compound is defined by its chemical structure as a monofunctional alkylating agent, which distinguishes it from other classes of alkylating drugs like nitrogen mustards and cisplatin. researchgate.netnih.gov

Monoalkylating Agent Profile Versus Bifunctional Alkylating Agents (e.g., Nitrogen Mustards, Cisplatin)

This compound, also referred to as a half-nitrogen mustard, possesses a single reactive chloroethyl group. nih.govoup.com This classifies it as a monoalkylating agent, meaning it reacts with DNA at a single position. nursingcenter.com This is in contrast to bifunctional alkylating agents, such as traditional nitrogen mustards (e.g., chlorambucil) and cisplatin, which have two reactive sites. nih.govnursingcenter.comresearchgate.net These bifunctional agents can form covalent bonds with two different nucleophilic centers, leading to the formation of DNA intra-strand or inter-strand cross-links. nih.govresearchgate.netuni-konstanz.de These cross-links are particularly cytotoxic as they physically block DNA replication and transcription. nursingcenter.comuni-konstanz.de Mono-adducts formed by agents like CDEAH are generally less complex and toxic than the cross-links produced by bifunctional agents. nih.gov

Table 2: Comparison of Monoalkylating and Bifunctional Alkylating Agents

| Feature | Monoalkylating Agents (e.g., this compound) | Bifunctional Alkylating Agents (e.g., Nitrogen Mustards, Cisplatin) | Citations |

|---|---|---|---|

| Reactive Sites | One | Two | nih.govnursingcenter.com |

| Primary DNA Lesion | Monoadducts (alkylation at a single base) | Monoadducts and Inter/Intra-strand Cross-links | nih.govresearchgate.netuni-konstanz.de |

| Mechanism | Reacts with a single strand of DNA. | Inserts between two base pairs, forming an irreversible bond. | nursingcenter.com |

| Relative Toxicity | Generally lower; less complex DNA lesions. | Higher; complex DNA lesions that block replication/transcription. | nih.govuni-konstanz.de |

Distinct DNA Adduct Formation and Repair Pathway Dependencies

As a monofunctional alkylating agent, this compound (CDEAH) forms specific types of DNA adducts. researchgate.net Research indicates that it preferentially alkylates guanine nucleobases within the DNA structure. nih.govoup.com The formation of these guanine monoadducts triggers cellular DNA repair mechanisms.

The repair of these specific lesions is dependent on two primary pathways:

Base Excision Repair (BER): This is a key pathway for repairing small, non-helix-distorting base lesions, including those created by alkylation. researchgate.netnih.gov PARP1 plays a crucial role in the initial stages of BER, making this pathway central to the synergistic effect of CDEAH with PARP inhibitors. nih.govoup.com

Nucleotide Excision Repair (NER): This pathway is also capable of removing the adducts formed by CDEAH. researchgate.netnih.govoup.com NER is typically responsible for repairing bulkier lesions that distort the DNA helix.

This dual dependency on both BER and NER for the removal of its DNA adducts is a defining characteristic of CDEAH's biological activity. nih.gov The critical reliance on the PARP1-dependent BER pathway is what makes cells deficient in this pathway particularly sensitive to CDEAH. researchgate.netoup.com

Toxicological Pathways and Cellular Responses

The interaction of this compound with DNA initiates a cascade of cellular events related to toxicity, primarily through the activation of the DNA damage response.

DNA Damage Response and Apoptosis Induction

The formation of DNA adducts by this compound (CDEAH) is recognized by the cell as damage, which activates the DNA Damage Response (DDR). researchgate.netnih.gov The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow time for repair, and, if the damage is irreparable, triggers programmed cell death (apoptosis). nih.gov

In cells treated with CDEAH, particularly those deficient in PARP1, the accumulation of unrepaired DNA lesions leads to the formation of strand breaks. nih.govoup.com This damage activates the DDR, which manifests as an arrest of cells in the S phase of the cell cycle. researchgate.netnih.gov If the cellular repair mechanisms are overwhelmed or deficient, the persistent DNA damage signals the initiation of apoptosis, leading to the selective death of the affected cells. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Cisplatin |

| Nitrogen Mustards |

| Chlorambucil |

| Poly(ADP-ribose) Polymerase Inhibitors (PARPi) |

| BRCA1 |

Considerations of Mutagenicity and Off-Target Effects

This compound is recognized for its genotoxic potential, a consequence of its chemical reactivity as an alkylating agent. Research indicates that its hydrochloride salt, this compound hydrochloride (CDEAH), is a monofunctional alkylating agent that preferentially targets and alkylates guanine nucleobases within DNA. researchgate.netnih.gov This process results in the formation of DNA adducts, which are abnormal chemical modifications to the DNA structure. If not properly repaired, these adducts can lead to mutations during DNA replication, underpinning the compound's mutagenic properties. The dimethyl analog of this compound, 2-chloro-N,N-dimethylethanamine, is also reported to be genotoxic and carcinogenic. iosrjournals.orgresearchgate.net

The off-target effects of this compound are closely linked to its mechanism of inducing DNA damage. Studies have identified a selective lethality of CDEAH toward cells deficient in specific DNA repair pathways. researchgate.net Notably, it is particularly effective at killing cells that lack functional Poly(ADP-ribose) polymerase 1 (PARP1) or the nucleotide excision repair protein Xeroderma Pigmentosum, Complementation Group A (XPA). researchgate.netnih.gov The DNA adducts formed by CDEAH require either the PARP1-dependent base excision repair (BER) pathway or the nucleotide excision repair (NER) pathway for their removal. researchgate.netnih.gov In cells where these pathways are compromised (e.g., certain cancer cells), the damage persists, leading to cell death. This selective action highlights a significant off-target effect that is dependent on the genetic background of the cell, particularly its DNA repair capacity.

| Finding | Description | Source(s) |

| Mechanism of Mutagenicity | A monofunctional alkylating agent that preferentially alkylates guanine nucleobases, forming DNA adducts. | researchgate.netnih.gov |

| Genotoxicity | The related compound, 2-chloro-N,N-dimethylethanamine, is reported as a genotoxic carcinogen. | iosrjournals.orgresearchgate.net |

| Selective Cytotoxicity | Selectively kills cells deficient in PARP1 and Xeroderma Pigmentosum A (XPA). | researchgate.netnih.gov |

| Off-Target Dependency | The cytotoxic effects are dependent on the cell's DNA repair capabilities, specifically the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. | researchgate.net |

Mechanistic Insights into Acute and Chronic Exposure Effects

The toxicological effects of this compound exposure are rooted in its cellular reactivity. At a mechanistic level, exposure to the compound leads to significant DNA damage. In treated cells, the formation of DNA adducts triggers a cascade of cellular responses, including the formation of DNA strand breaks and the activation of the DNA damage response (DDR) pathway. researchgate.netnih.gov This activation can cause cells to accumulate in the S phase of the cell cycle, indicating a stall in DNA replication as the cell attempts to repair the damage. researchgate.net

Acute exposure to this compound hydrochloride can cause severe immediate effects. The compound is corrosive and can cause burns to the skin, eyes, and mucous membranes. fishersci.com Toxicological data from animal studies provides further insight into its acute toxicity.

| Acute Toxicity Data (Hydrochloride Salt) | |

| LD50 Oral (Rat) | 25 mg/kg |

| LC50 Inhalation (Rat) | 103 mg/m³ (4 h) |

| Data sourced from Fisher Scientific Safety Data Sheet. fishersci.com |

Information on the specific chronic effects of this compound is limited. However, studies on its close analog, 2-chloro-N,N-dimethylethylamine, show that intermittent oral administration over seven days can lead to diffuse hepatitis in rats, suggesting that the liver may be a target organ for toxicity following repeated or prolonged exposure. nih.gov Given its demonstrated ability to cause persistent DNA damage, there is a basis for concern regarding potential long-term effects, including carcinogenicity, as suggested by studies on its dimethyl analog. chemicalbook.com

Biological Activities Beyond Anticancer Research

While a significant portion of the research on this compound focuses on its DNA alkylating properties in the context of cancer, its reactivity has been harnessed in other areas of biochemical and biological study.

Enzyme Mechanism Studies

The specific interaction of this compound with DNA repair pathways has made it a useful tool for studying enzyme mechanisms. Its ability to create DNA lesions that are substrates for the PARP1 enzyme allows researchers to investigate the intricacies of the base excision repair pathway. researchgate.netnih.gov By treating cells with this compound, scientists can induce a specific type of damage and observe the subsequent enzymatic activity of PARP1. Furthermore, using PARP1-deficient cell lines, the compound helps to elucidate the synthetic lethal relationship between DNA alkylating agents and the loss of PARP1 function, providing deeper insights into the enzyme's critical role in maintaining genomic stability. researchgate.netnih.gov

Antimicrobial Properties

This compound hydrochloride is not typically used directly as an antimicrobial agent but serves as a crucial intermediate or alkylating reagent in the synthesis of various compounds with demonstrated antimicrobial activities. Its chemical structure allows for the attachment of the diethylaminoethyl group to other molecular scaffolds, leading to the creation of novel derivatives with biological activity. Research has shown its application in the synthesis of molecules with antiprotozoal, antitubercular, and general antimicrobial properties. lookchem.comscientificlabs.ie

| Synthesized Compound Class | Target Activity | Source(s) |

| 1-Substituted-5,6-dinitrobenzimidazoles | Antimicrobial and antiprotozoal | |

| Thiophene containing triarylmethane (TRAM) derivatives | Antitubercular |

Interaction with Microbial Systems and Biocontrol Implications

Direct applications of this compound for biocontrol or its broader interactions with complex microbial systems are not well-documented in available research. Its utility in this field is primarily indirect, stemming from its role as a precursor in the chemical synthesis of active antimicrobial and antiprotozoal agents. lookchem.comscientificlabs.ie The compound itself is a reactive and toxic chemical, which would likely limit its direct use in environmental or agricultural biocontrol applications. The current body of scientific literature points toward its value in a laboratory setting for creating more complex molecules that are then tested for specific biological activities, rather than as a direct-use biocontrol agent.

Advanced Analytical Methodologies for 2 Chloro N,n Diethylethanamine and Its Metabolites/derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of 2-Chloro-N,N-diethylethanamine, offering detailed insights into its molecular structure and the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

In ¹H NMR, the protons on the carbon adjacent to the nitrogen atom (N-CH₂) and the protons on the carbon adjacent to the chlorine atom (Cl-CH₂) would exhibit distinct chemical shifts. The protons of the ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern due to spin-spin coupling.

¹³C NMR provides complementary information by detecting the carbon skeleton. Each chemically distinct carbon atom in the molecule gives rise to a separate signal. The carbons bonded to the electronegative nitrogen and chlorine atoms are expected to be shifted downfield.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Hydrochloride

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -N(C H₂CH₃)₂ | ~3.2 (quartet) | ~47-50 |

| -N(CH₂C H₃)₂ | ~1.3 (triplet) | ~10-12 |

| -C H₂-N- | ~3.5-3.7 | ~55-58 |

| -C H₂-Cl | ~3.9-4.1 | ~38-41 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. The use of Fourier-transform infrared (FTIR) spectroscopy is confirmed as a standard identification test for 2-(Diethylamino)ethyl chloride hydrochloride. thermofisher.com

The IR spectrum of this compound hydrochloride is expected to display several characteristic absorption bands that confirm its structure. These include C-H stretching and bending vibrations from the ethyl groups, C-N stretching from the tertiary amine, and the C-Cl stretching vibration. The presence of the hydrochloride salt would also influence the spectrum, particularly in the N-H stretching region if the amine is protonated.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkane) | Stretching | 2850-3000 |

| C-H (Alkane) | Bending | 1350-1480 |

| C-N (Tertiary Amine) | Stretching | 1020-1250 |

| C-Cl (Alkyl Halide) | Stretching | 550-850 |

Source: Based on general IR correlation tables.

Chromatographic Separation and Detection Methods

Chromatographic techniques coupled with mass spectrometry are essential for separating this compound from complex matrices and for its sensitive detection, particularly at trace levels relevant to impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for definitive identification.

The analysis of this compound by GC-MS would involve electron ionization (EI), leading to characteristic fragmentation. The NIST Mass Spectrometry Data Center provides an electron ionization mass spectrum for the free base form, Ethanamine, 2-chloro-N,N-diethyl-. The base peak, which is the most abundant fragment ion, is observed at a mass-to-charge ratio (m/z) of 86. This fragment likely corresponds to the loss of the chloroethyl group, forming a stable diethylaminomethyl cation [CH₂=N(CH₂CH₃)₂]⁺. Other significant fragments would result from further cleavage of the ethyl groups.

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Relative Intensity |

|---|---|---|

| 86 | [C₅H₁₂N]⁺ | Base Peak (100%) |

| 58 | [C₃H₈N]⁺ | High |

| 72 | [C₄H₁₀N]⁺ | Moderate |

| 135 | [C₆H₁₄ClN]⁺ (Molecular Ion) | Low |

Source: NIST Mass Spectrometry Data Center.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique ideal for the analysis of compounds that are not sufficiently volatile for GC, including salts like this compound hydrochloride. thermofisher.com The combination of HPLC's separation power with the high sensitivity and specificity of mass spectrometry allows for the detection and quantification of analytes at very low concentrations. thermofisher.com

For trace analysis, a method using a column-switching arrangement can be employed, where the analyte is first trapped and then separated using a more appropriate column, such as an ion-exchange column for polar analytes. spectrabase.com Ionization is typically achieved using positive-ion electrospray ionization (ESI), which is well-suited for amine-containing compounds. The mass spectrometer can be operated in selected ion recording (SIR) mode to enhance sensitivity and selectivity by monitoring only the m/z of the target analyte. spectrabase.com A study on the related compound N,N-dimethylaminoethyl chloride (DMC) demonstrated that this approach can achieve detection limits in the sub-parts-per-million (ppm) range, with a linear response over a concentration range of 0.2–10 ppm. spectrabase.com

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of highly polar and ionic compounds that are poorly retained in reversed-phase chromatography. When coupled with mass spectrometry (HILIC-MS), it becomes a powerful tool for analyzing polar analytes like this compound and its polar metabolites or impurities.

A HILIC-MS method has been successfully developed and validated for the determination of the related genotoxic impurity, 2-Chloro-N-(2-Chloroethyl)Ethanamine, in a pharmaceutical manufacturing process. chemicalbook.com This demonstrates the suitability of HILIC for this class of compounds. The method typically uses a polar stationary phase with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer.

Table 4: Example HILIC-MS Method Parameters for Analysis of Related Chloro-alkanamines

| Parameter | Condition |

|---|---|

| Column | Primesep B (150 × 4.6 mm, 5.0 µm) |

| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and acetonitrile (B52724) (5:95, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | QDa Mass Detector (ESI positive ion mode) |

| Quantitation Mode | Selected-Ion Recording (SIR) |

Source: Adapted from a method for 2-Chloro-N-(2-Chloroethyl)Ethanamine. chemicalbook.com

This HILIC-MS approach provides the necessary retention and separation for these polar analytes, enabling their accurate quantification at trace levels, which is crucial for controlling genotoxic impurities in pharmaceutical products. chemicalbook.com

Ultra-Performance Liquid Chromatography-High-Resolution Accurate Mass-Parallel Reaction Monitoring (UPLC-HRAM-PRM)

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Accurate Mass (HRAM) spectrometry and Parallel Reaction Monitoring (PRM) represents a powerful analytical technique for the selective and sensitive targeted quantification of specific molecules in complex samples. researchgate.netmdpi.com PRM is an alternative to selected reaction monitoring (SRM) and is performed on high-resolution instruments, such as quadrupole-Orbitrap mass spectrometers. biorxiv.orgnih.gov In a PRM experiment, a predefined precursor ion is selected in the quadrupole, fragmented, and then all resulting product ions are detected in the high-resolution mass analyzer, like an Orbitrap. mdpi.comnih.gov This allows for the parallel detection of all target product ions in a single, high-resolution mass analysis, enhancing specificity and confidence in compound identification. nih.gov

This methodology has been effectively applied to study the interaction of this compound hydrochloride (CDEAH) with biological macromolecules. Specifically, UPLC-HRAM-PRM has been used to analyze the alkylation of calf thymus DNA by CDEAH. researchgate.netnih.gov As a monofunctional alkylating agent, CDEAH preferentially alkylates guanine (B1146940) nucleobases. researchgate.netnih.gov The UPLC-HRAM-PRM method enables the precise identification and quantification of the resulting DNA adducts, such as N7-(2-diethylaminoethyl)-guanine (N7-DEAE-G) and N3-(2-diethylaminoethyl)-adenine (N3-DEAE-A). researchgate.net The high resolution and mass accuracy of this technique allow for the confident differentiation of these adducts from the complex biological matrix. nih.gov

The key advantage of PRM in this context is its ability to monitor all product ions simultaneously, which eliminates the need to pre-select interference-free product ions, a necessary and often laborious step in traditional SRM method development. biorxiv.org This comprehensive fragmentation data provides a higher degree of confidence in the identification of the specific alkylated nucleobases formed by the reaction of this compound with DNA. researchgate.netnih.gov

Quantitative Analysis and Impurity Profiling

Method Development and Validation According to Regulatory Guidelines

The development and validation of analytical methods for quantifying this compound and its related impurities are critical, particularly in the pharmaceutical industry, and must adhere to strict regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose. ich.orggally.cheuropa.eu The objective of validation is to demonstrate the method's fitness for purpose through a series of defined tests. ich.orgeuropa.eu

A typical validation process for a quantitative impurity method involves assessing several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, this is often demonstrated by showing sufficient resolution between the analyte and other components. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. gally.ch Linearity is typically evaluated by linear regression analysis of data from at least five concentrations across the desired range. iosrjournals.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gally.ch

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gally.ch For genotoxic impurities, achieving very low LOQs is crucial. iosrjournals.orgjapsonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gally.cheuropa.eu

Methods such as hydrophilic interaction liquid chromatography with mass spectrometry (HILIC-MS) and gas chromatography-mass spectrometry (GC-MS) have been developed and validated according to these ICH guidelines for the determination of related chloro-ethanamine impurities. iosrjournals.orgnih.govresearchgate.net

| Validation Parameter | Description as per ICH Guidelines | Typical Acceptance Criteria for Impurity Methods |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity/resolution demonstrates no co-elution. |

| Linearity | Proportionality of results to concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness of results to the true value. | Recovery within 80-120% of the theoretical amount. |

| Precision (Repeatability) | Agreement of results for the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | Resistance to small, deliberate changes in method parameters. | System suitability parameters remain within limits. |

Determination of Genotoxic Impurities and Alkylating Agents

This compound is a monofunctional alkylating agent. researchgate.netnih.gov Alkylating agents are a class of compounds that are often genotoxic, meaning they have the potential to damage DNA, which can lead to mutations and potentially cancer. iosrjournals.orgnih.gov Therefore, pharmaceutical regulatory agencies require strict control and monitoring of such genotoxic impurities (GTIs) in drug substances, often at parts-per-million (ppm) levels. nih.govresearchgate.net

Sensitive and selective analytical methods are essential for the quantification of these trace-level impurities. nih.gov Due to the polar and sometimes volatile nature of this compound and related compounds, specialized chromatographic techniques are often required.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of polar compounds that are poorly retained in traditional reversed-phase chromatography. HILIC coupled with mass spectrometry (HILIC-MS) has been successfully validated for determining related chloro-ethanamine impurities in pharmaceutical manufacturing processes. nih.govresearchgate.netnih.gov This approach avoids the need for derivatization, simplifying sample preparation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile impurities. iosrjournals.orgnih.gov For less volatile or thermally labile compounds, derivatization may be employed to improve their chromatographic properties. taylorfrancis.com The high sensitivity of MS, particularly in selected ion monitoring (SIM) mode, allows for the detection and quantification of GTIs at very low levels. iosrjournals.org

The development of these methods is crucial for ensuring the safety of pharmaceutical products by controlling the levels of potentially harmful alkylating agents like this compound.

Monitoring of Aziridinium (B1262131) Ion Intermediates

Tertiary β-chloroethylamines, such as this compound, are known to undergo intramolecular cyclization in solution to form a highly reactive aziridinium ion (also known as an ethyleniminium ion). researchgate.netdss.go.th This cyclic intermediate is the actual electrophilic species responsible for the compound's alkylating activity. researchgate.net The formation of the aziridinium ion is a critical step, as it readily reacts with nucleophiles, including water and biological macromolecules like DNA. nih.govresearchgate.net

Monitoring this transient and highly reactive intermediate presents a significant analytical challenge. The aziridinium ion is unstable in aqueous solutions and cannot be easily isolated for the preparation of standard reference materials. dss.go.th However, its detection is crucial for understanding the reactivity and degradation pathways of the parent compound.

Liquid chromatography-mass spectrometry (LC-MS) has proven to be an effective tool for the direct detection and monitoring of aziridinium ions. dss.go.th For the closely related compound N,N-dimethylaminoethyl chloride (DMC), an LC-MS method was developed to determine both the parent compound and its corresponding N,N-dimethylaziridinium ion (DMA) intermediate. dss.go.th The method utilized ion-exchange chromatography to separate the polar analytes, which were then detected by electrospray ionization mass spectrometry. dss.go.th The formation of the aziridinium ion can be promoted by dissolving the hydrochloride salt in water and adding a base to generate the free amine, which then cyclizes. dss.go.th The ability to directly monitor this reactive intermediate provides valuable insights into the compound's stability and potential for alkylation reactions.

Applications in Monitoring of Controlled Substances

While this compound is a legitimate chemical intermediate used in the synthesis of various pharmaceuticals, its chemical structure and reactivity also place it in a category of compounds that may require monitoring. lookchem.comsigmaaldrich.com It belongs to the nitrogen mustard family, which includes chemical warfare agents. Consequently, analytical standards and methods for this compound and its derivatives are important for monitoring potential chemical warfare agent precursors. researchgate.netsemanticscholar.org

Forensic and monitoring laboratories require validated analytical methods to identify and quantify such compounds. The synthesis of 2-chloro-N,N,N-trialkylethanaminium salts, which are derivatives of this compound, has been performed to create analytical standards for use in HPLC-MS methods for monitoring these potential precursors. researchgate.netsemanticscholar.org The availability of well-characterized reference materials is essential for the accurate identification and quantification of controlled substances and their precursors in various samples. lgcstandards.com Although not widely listed as a precursor for common illicit drugs, its potential for misuse necessitates the inclusion in analytical screening methods for controlled substances. wikipedia.orgincb.org Analytical techniques such as GC-MS and LC-MS/MS are standard in forensic laboratories for the comprehensive analysis of seized materials and the identification of known and emerging threats. dea.govidaho.gov

Environmental and Regulatory Aspects of 2 Chloro N,n Diethylethanamine

Environmental Fate and Bioremediation Studies

The environmental persistence and degradation of 2-Chloro-N,N-diethylethanamine are not extensively documented in publicly available scientific literature. However, by examining studies on structurally similar compounds, potential pathways for its environmental transformation can be inferred.

Microbial Degradation Pathways

Specific microbial degradation pathways for this compound have not been detailed in available research. However, microorganisms are known to degrade a wide array of synthetic chlorinated compounds through various enzymatic processes. nih.gov For analogous short-chain chlorinated and aminated compounds, several microbial actions are plausible.

One likely initial step is N-dealkylation , a common pathway for the breakdown of chloroacetanilide herbicides like alachlor, which also contains an N-diethyl group. mdpi.com This process would involve the enzymatic removal of one or both ethyl groups from the nitrogen atom.